molecular formula C21H16N2O B14112452 N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide

N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide

Cat. No.: B14112452
M. Wt: 312.4 g/mol
InChI Key: GFCBFHFKZJQWTP-UHFFFAOYSA-N
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Description

N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide: is a chemical compound with the molecular formula C21H16N2O. It is known for its applications in organic synthesis and medicinal chemistry. This compound is part of the isoquinoline-1-carboxamide family, which is recognized for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide typically involves the reaction of 2-methylnaphthalene with isoquinoline-1-carboxylic acid. The process may include steps such as:

    Nitration: of 2-methylnaphthalene to form 2-methyl-1-nitronaphthalene.

    Reduction: of the nitro group to an amine.

    Coupling: the amine with isoquinoline-1-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The compound can modulate signaling pathways such as the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    N-(2-Hydroxyphenyl)isoquinoline-1-carboxamide: Known for its anti-inflammatory properties.

    N-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide: Used in organic synthesis and medicinal chemistry.

Uniqueness: N-(2-Methylnaphthalen-1-yl)isoquinoline-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to modulate key signaling pathways makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-methylnaphthalen-1-yl)isoquinoline-1-carboxamide

InChI

InChI=1S/C21H16N2O/c1-14-10-11-15-6-2-4-8-17(15)19(14)23-21(24)20-18-9-5-3-7-16(18)12-13-22-20/h2-13H,1H3,(H,23,24)

InChI Key

GFCBFHFKZJQWTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

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